molecular formula C23H22N4O5S B2915985 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1030110-39-4

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2915985
CAS No.: 1030110-39-4
M. Wt: 466.51
InChI Key: WOEYGJFXOILERD-UHFFFAOYSA-N
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Description

The compound 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-ethoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Attachment of the oxadiazole to the quinazolinone core: This step typically involves a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated quinazolinone precursor.

    Introduction of the sulfanyl group: This can be done by reacting the intermediate with a thiol compound under basic conditions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of a quinazolinone core with an oxadiazole ring and a sulfanyl group. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-4-29-15-7-5-14(6-8-15)21-25-20(32-26-21)11-33-23-24-17-10-19-18(30-12-31-19)9-16(17)22(28)27(23)13(2)3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEYGJFXOILERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C(C)C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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